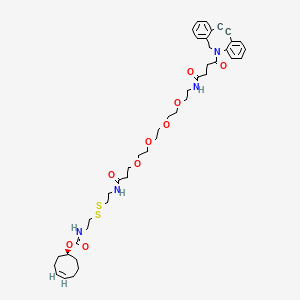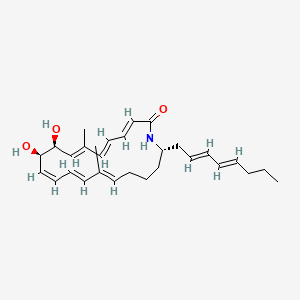
Estriol-d3-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estriol-d3-1, also known as Othis compound, is a deuterium-labeled form of estriol. Estriol is one of the three major estrogens produced by the human body, primarily during pregnancy. It is a weak estrogen compared to estradiol and estrone. The deuterium labeling in this compound is used to trace and quantify the compound during scientific research, particularly in pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
Estriol-d3-1 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the estriol molecule. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions
Estriol-d3-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone-d3-1.
Reduction: It can be reduced to form estradiol-d3-1.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are employed for hydrogen-deuterium exchange reactions.
Major Products
Oxidation: Estrone-d3-1
Reduction: Estradiol-d3-1
Substitution: Various deuterated derivatives depending on the substituent used.
科学研究应用
Estriol-d3-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and metabolism of estrogens.
Biology: Helps in understanding the biological pathways and effects of estrogens in the body.
Medicine: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of estriol.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors
作用机制
Estriol-d3-1 exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .
相似化合物的比较
Estriol-d3-1 is unique due to its deuterium labeling, which distinguishes it from other estrogens. Similar compounds include:
Estradiol: A more potent estrogen with stronger binding affinity to estrogen receptors.
Estrone: Another major estrogen with intermediate potency between estriol and estradiol.
Deuterated Estradiol (Estradiol-d3): Similar to this compound but with deuterium labeling on estradiol instead of estriol
This compound’s uniqueness lies in its application as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of estrogens.
属性
分子式 |
C18H24O3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D |
InChI 键 |
PROQIPRRNZUXQM-UHUWLHGCSA-N |
手性 SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H] |
规范 SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)







![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
